Cyanuric acid

Description

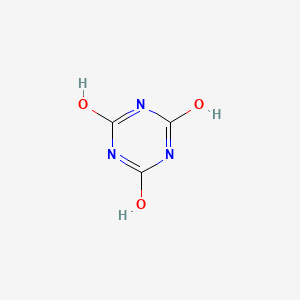

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3, Array, C3N3(OH)3 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyanuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27026-93-3, Array | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27026-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024873 | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Ammelide, 1% Max | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, CRYSTALLINE POWDER | |

CAS No. |

108-80-5 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H497R4QKTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Supramolecular self-assembly of cyanuric acid derivatives

An In-depth Technical Guide on the Supramolecular Self-Assembly of Cyanuric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Non-Covalent Assembly

Supramolecular chemistry, a field focused on the study of systems held together by non-covalent interactions, has emerged as a powerful paradigm in materials science and medicine. Unlike traditional covalent chemistry, which relies on the formation of strong, permanent bonds, supramolecular chemistry utilizes weaker, reversible interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. This dynamism allows for the creation of "smart" materials that can respond to environmental stimuli and self-assemble into highly ordered, functional architectures.

At the heart of many of these systems are molecules capable of forming specific, high-fidelity recognition motifs. Cyanuric acid and its derivatives have proven to be exceptional building blocks in this regard. The cyanuric acid molecule, a triazine ring with three carbonyl groups, is a versatile hydrogen bond donor and acceptor. Its ability to engage in complementary hydrogen bonding with molecules like melamine, which possesses three amino groups, forms the basis of one of the most studied supramolecular recognition systems.[1][2] This interaction, reminiscent of nucleobase pairing in DNA, leads to the spontaneous formation of well-defined structures, including planar rosettes and linear tapes.[3]

For professionals in drug development, these self-assembling systems offer tantalizing possibilities. The ability to form nanoscale structures such as hydrogels, micelles, and vesicles through simple, bottom-up processes opens new avenues for creating sophisticated drug delivery vehicles.[4] These supramolecular carriers can encapsulate therapeutic payloads, protect them from degradation, and release them in response to specific triggers like pH or temperature, enhancing therapeutic efficacy while minimizing side effects.[5] This guide provides a technical overview of the core principles governing the self-assembly of cyanuric acid derivatives, detailed experimental protocols for their characterization, and a look into their applications in the pharmaceutical landscape.

Core Principles of Cyanuric Acid Self-Assembly

The self-assembly of cyanuric acid derivatives is primarily driven by the formation of highly specific and directional hydrogen bonds. The most iconic pairing is with melamine, where three complementary donor-acceptor-donor (DAD) and acceptor-donor-acceptor (ADA) hydrogen bonds create an exceptionally stable 1:1 complex. The geometry and functionality of the derivative molecules dictate the final supramolecular architecture.

-

Rosette Formation: When trivalent derivatives of cyanuric acid and melamine are used (i.e., molecules where three recognition units are appended to a central core), they can co-assemble into a large, cyclic hexameric structure known as a "rosette". These rosettes can then stack on top of one another through π-π interactions to form extended, one-dimensional nanofibers.

-

Tape Formation: In contrast, bivalent or monovalent derivatives, or even the parent molecules under certain conditions, tend to form linear or zig-zag "tape" structures. These tapes are essentially infinite chains of alternating cyanuric acid and melamine molecules linked by hydrogen bonds.

-

Influence of Environment: The self-assembly process is highly sensitive to the surrounding environment. Solvent polarity is a critical factor; assembly is typically favored in non-polar organic solvents where the hydrogen bonds are strongest. In aqueous solutions, hydrophobic effects and "base-stacking" interactions can become the dominant driving forces, often requiring more complex, pre-organized molecular designs to achieve stable assemblies. The pH of the solution is also crucial, as it can alter the protonation state of the cyanuric acid and melamine units, thereby disrupting the hydrogen bonding network.

Figure 1: Logical relationship between monomer design and resulting supramolecular structure.

Quantitative Data Presentation

The stability of supramolecular assemblies is quantified by their thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the enthalpy (ΔH) and determine the association constant (Kₐ) of a binding event, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Table 1: Thermodynamic Data for the 1:1 Association of Trivalent Cyanuric Acid (TCA) and Trivalent Melamine (TM) Derivatives in Aqueous Buffer

| Condition | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| 10 °C, pH 6.8 | -14.6 ± 0.2 | 6.2 | -8.4 |

| 25 °C, pH 6.8 | -16.4 ± 0.3 | 8.3 | -8.1 |

| 40 °C, pH 6.8 | -18.2 ± 0.4 | 10.4 | -7.8 |

| 10 °C, pD 6.8 (in D₂O) | -15.4 ± 0.3 | 7.0 | -8.4 |

| Data sourced from Crespo-Biel et al., J. Am. Chem. Soc. 2011, 27, 8841-8853. The data show that the assembly is enthalpically driven and becomes more so at higher temperatures, though this is counteracted by an unfavorable entropic contribution. |

The mechanical properties of bulk materials formed from these assemblies, such as hydrogels, are critical for applications in tissue engineering and drug delivery. Rheology is used to measure properties like the storage modulus (G'), which indicates the elastic character or stiffness of the gel.

Table 2: Mechanical Properties of a Supramolecular DNA-Cyanuric Acid Hydrogel

| DNA Component (Concentration) | Crosslinking Motif | Storage Modulus (G') |

| dA15 (1400 µM) | dA/CA triple helix | ~10,000 Pa |

| dA30 (700 µM) | dA/CA triple helix | ~100,000 Pa |

| dA50 (420 µM) | dA/CA triple helix | ~30,000 Pa |

| Data interpreted from Lachance-Brais et al., as cited in ResearchGate. The storage modulus is highly dependent on the length of the DNA component, indicating that the network structure is tunable. |

Experimental Protocols

The synthesis and characterization of cyanuric acid-based supramolecular systems require a suite of specialized techniques. Below are detailed methodologies for key experiments.

Synthesis of an N,N',N''-trisubstituted Cyanuric Acid Derivative

This protocol describes a general method for synthesizing a trivalent cyanuric acid derivative, a common precursor for rosette formation.

-

Materials: Cyanuric chloride, a primary amine with a desired functional tail (e.g., an oligoethylene glycol chain for water solubility), diisopropylethylamine (DIPEA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Step 1: First Substitution: Dissolve cyanuric chloride (1.0 eq) in DCM at 0 °C. Add the primary amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Step 2: Second and Third Substitutions: Cool the reaction mixture back to 0 °C. Add DIPEA (3.0 eq) followed by a second portion of the primary amine (2.2 eq). Heat the reaction to reflux (approx. 40 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

Step 3: Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Step 4: Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure N,N',N''-trisubstituted cyanuric acid derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization by ¹H NMR Titration to Determine Association Constant (Kₐ)

This protocol outlines how to determine the binding strength between a cyanuric acid derivative (Host) and a melamine derivative (Guest).

-

Materials: Purified Host and Guest molecules, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), high-precision volumetric flasks and microsyringes, NMR tubes.

-

Step 1: Sample Preparation:

-

Prepare a stock solution of the Host at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-

Prepare a highly concentrated stock solution of the Guest (e.g., 50-100 mM) in the same solvent, ensuring it also contains the Host at the same concentration as the Host-only solution to avoid dilution effects.

-

-

Step 2: Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the Host solution into an NMR tube and acquire a ¹H NMR spectrum. This is the zero-equivalent point.

-

Step 3: Titration:

-

Using a microsyringe, add a small, precise aliquot of the Guest stock solution to the NMR tube (e.g., 5 µL, corresponding to 0.1 equivalents).

-

Gently mix the solution and acquire another ¹H NMR spectrum.

-

Repeat this process, adding increasing amounts of the Guest (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0 equivalents).

-

-

Step 4: Data Analysis:

-

Identify a proton signal on the Host molecule that shows a significant chemical shift change (Δδ) upon addition of the Guest.

-

Plot the change in chemical shift (Δδ) as a function of the Guest concentration.

-

Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software to calculate the association constant (Kₐ).

-

Visualization by Atomic Force Microscopy (AFM)

This protocol describes how to image self-assembled nanofibers on a mica substrate.

-

Materials: Solution of the self-assembled material (e.g., 0.1 mg/mL in an appropriate solvent), freshly cleaved mica discs, high-purity water, nitrogen gas source, AFM instrument with appropriate cantilevers for tapping mode in air.

-

Step 1: Substrate Preparation: Secure a mica disc to a metal AFM puck. Carefully cleave the top layer of the mica using adhesive tape to expose a fresh, atomically flat surface.

-

Step 2: Sample Deposition:

-

Pipette a small droplet (e.g., 10 µL) of the sample solution onto the center of the freshly cleaved mica.

-

Allow the sample to adsorb to the surface for 5-10 minutes. The incubation time may need to be optimized.

-

-

Step 3: Rinsing and Drying: Gently rinse the mica surface with high-purity water (3 x 1 mL) to remove any non-adsorbed material. Carefully dry the sample under a gentle stream of nitrogen gas.

-

Step 4: AFM Imaging:

-

Mount the sample onto the AFM stage.

-

Engage the cantilever with the surface using tapping mode to minimize sample damage.

-

Optimize imaging parameters (scan rate, amplitude setpoint, gains) to obtain high-resolution images of the supramolecular structures. Start with a large scan area (e.g., 10x10 µm) to locate features, then zoom in for detailed analysis.

-

Figure 2: Experimental workflow from synthesis to characterization of assemblies.

Applications in Drug Development

The tunable nature and biocompatibility of cyanuric acid-based supramolecular assemblies make them highly attractive for drug delivery applications. By forming nanostructures such as micelles or hydrogels, they can serve as carriers for therapeutic agents.

-

Controlled Release: Hydrogels formed from these assemblies can physically entrap drug molecules. The release of the drug can be controlled by the degradation of the hydrogel network, which can be designed to be sensitive to pH, temperature, or specific enzymes present in the target tissue. For instance, a drug-loaded hydrogel could be designed to remain stable in the neutral pH of the bloodstream but disassemble in the acidic microenvironment of a tumor, releasing its payload locally.

-

Targeted Delivery: The surface of supramolecular nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells. This active targeting strategy increases the concentration of the drug at the site of action and reduces off-target toxicity.

-

Cellular Uptake: For a drug to be effective, its carrier must be able to enter the target cell. Supramolecular nanoparticles are typically internalized by cells through endocytosis, a process where the cell membrane engulfs the particle to form an internal vesicle. The main endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized often depends on the size, shape, and surface chemistry of the nanoparticle. After internalization, the nanoparticle is trafficked through endosomes and lysosomes. A key challenge in drug delivery is designing carriers that can escape these compartments to release the drug into the cytoplasm where it can reach its target.

Figure 3: Generalized cellular uptake and trafficking pathways for a supramolecular drug carrier.

Conclusion and Future Outlook

The self-assembly of cyanuric acid derivatives represents a mature yet continually evolving field within supramolecular chemistry. The predictability of its hydrogen bonding motifs provides a robust platform for the rational design of complex nanostructures. For researchers in drug development, these systems are not merely academic curiosities but are increasingly viable tools for creating next-generation therapeutic delivery platforms.

The future of this field lies in increasing the complexity and functionality of these assemblies. This includes the development of multi-component systems capable of responding to multiple stimuli for highly specific drug release, and the integration of imaging agents to create theranostic platforms that can simultaneously diagnose and treat disease. As our understanding of the interactions between these synthetic assemblies and biological systems deepens, the potential to translate these elegant molecular designs into effective clinical solutions will continue to grow.

References

- 1. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Crystalline Maze: A Technical Guide to the Structural Determination of Cyanuric Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate world of cyanuric acid's solid-state chemistry, offering a comprehensive overview of its known crystalline forms and the methodologies employed for their structural determination. As a molecule of significant industrial and pharmaceutical relevance, a thorough understanding of its polymorphic landscape is paramount for controlling its physicochemical properties, ensuring product consistency, and optimizing its applications.

Introduction to the Polymorphism of Cyanuric Acid

Cyanuric acid (CYA), with the chemical formula C₃H₃N₃O₃, is a triazine compound that can exist in different tautomeric forms, with the keto form (1,3,5-triazinane-2,4,6-trione) being predominant in the solid state. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, dissolution rate, stability, and hygroscopicity.

While the term "polymorph" is widely used, the crystallographic literature on cyanuric acid primarily details an anhydrous monoclinic form and a dihydrate form. The anhydrous form has been reported with two different space groups, C2/c and C2/n. It is important to note that these are often considered alternative settings for the same fundamental crystal structure rather than distinct polymorphs. This guide will delve into the structural details of these known forms and the experimental techniques used to characterize them.

Crystalline Forms of Cyanuric Acid: A Comparative Analysis

The primary crystalline forms of cyanuric acid that have been extensively studied are the anhydrous monoclinic form and the dihydrate monoclinic form. The crystallographic data for these forms are summarized in the tables below for easy comparison.

Anhydrous Cyanuric Acid

The anhydrous form of cyanuric acid crystallizes in the monoclinic system. While two space groups, C2/c and C2/n, are reported in the literature, they describe the same crystal packing arrangement with different choices of the unit cell.

| Crystallographic Parameter | Anhydrous Form (C2/c setting) | Anhydrous Form (C2/n setting) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/n |

| a (Å) | 7.9070 | 7.749 |

| b (Å) | 6.7347 | 6.736 |

| c (Å) | 9.0788 | 11.912 |

| α (°) | 90 | 90 |

| β (°) | 90.794 | 130.69 |

| γ (°) | 90 | 90 |

| Volume (ų) | 483.41 | 482.1 |

| Z | 4 | 4 |

| Reference | [1] | [2] |

Table 1: Crystallographic data for the anhydrous monoclinic form of cyanuric acid in the C2/c and C2/n settings.

The crystal structure of anhydrous cyanuric acid is characterized by a network of intermolecular hydrogen bonds. Each cyanuric acid molecule is connected to four neighboring molecules through N-H···O hydrogen bonds, forming a two-dimensional layered structure.

Cyanuric Acid Dihydrate

Cyanuric acid can also crystallize as a dihydrate, incorporating two water molecules per molecule of cyanuric acid into its crystal lattice. This form also belongs to the monoclinic crystal system.

| Crystallographic Parameter | Dihydrate Form |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.82 |

| b (Å) | 15.02 |

| c (Å) | 6.74 |

| α (°) | 90 |

| β (°) | 114.2 |

| γ (°) | 90 |

| Volume (ų) | 721.4 |

| Z | 4 |

Table 2: Crystallographic data for the dihydrate form of cyanuric acid.

In the dihydrate structure, the water molecules play a crucial role in the hydrogen-bonding network, linking the cyanuric acid molecules together.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of cyanuric acid polymorphs involves a series of experimental steps, from crystal growth to data analysis. This section provides detailed methodologies for the key experiments.

Crystallization Methods

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. Various crystallization techniques can be employed to obtain different polymorphs.

This method involves crystallization from a high-temperature aqueous solution under high vapor pressure.

Protocol:

-

A precursor, such as 1,3,5-triazine-2,4,6-triamine triacetic acid, is dissolved in an acidic aqueous solution (e.g., HCl).

-

The solution is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 48 hours).

-

During the heating process, the precursor undergoes hydrolysis to form cyanuric acid.

-

The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals of cyanuric acid.[1]

This is a common and straightforward method for growing crystals from solution.

Protocol:

-

Prepare a saturated or near-saturated solution of cyanuric acid in a suitable solvent (e.g., water, ethanol, or a mixture) at a specific temperature.

-

Filter the solution to remove any undissolved particles.

-

Place the solution in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

This technique relies on the decrease in solubility of the compound with decreasing temperature.

Protocol:

-

Prepare a saturated solution of cyanuric acid in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool down slowly and undisturbed to a lower temperature.

-

As the solution cools, the solubility of cyanuric acid decreases, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Protocol:

-

A suitable single crystal of cyanuric acid is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled to a specific temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected by a detector.

-

The collected diffraction data is then processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.[1]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and can be used to distinguish between different polymorphs.

Protocol:

-

A finely ground powder sample of cyanuric acid is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting powder diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.

Spectroscopic Techniques

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can be used to differentiate between polymorphs based on their unique vibrational modes.

Protocol (FT-IR):

-

A small amount of the cyanuric acid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The pellet is placed in an FT-IR spectrometer.

-

An infrared beam is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Protocol (Raman):

-

The cyanuric acid sample is placed under a microscope objective.

-

A laser beam is focused onto the sample.

-

The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

Visualizing the Workflow and Structural Relationships

To better understand the process of cyanuric acid polymorph determination and the relationship between its crystalline forms, the following diagrams are provided.

Caption: Experimental workflow for the determination of cyanuric acid crystal structures.

References

Synthesis and Characterization of Novel Cyanuric Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel cyanuric acid analogs, with a primary focus on 1,3,5-triazine derivatives. Cyanuric acid and its analogs are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details contemporary synthetic methodologies, including both conventional and microwave-assisted protocols, and outlines key characterization techniques. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided. Furthermore, this guide includes visualizations of synthetic and analytical workflows, alongside relevant biological signaling pathways, to facilitate a deeper understanding of these compounds.

Synthesis of Cyanuric Acid Analogs

The synthesis of cyanuric acid analogs, particularly substituted 1,3,5-triazines, predominantly utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, allowing for the controlled introduction of diverse functional groups. The reactivity of the chlorine atoms decreases with each substitution, enabling a stepwise approach by carefully controlling the reaction temperature.

Synthetic Methodologies:

-

Conventional Synthesis: This approach involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The first substitution is typically carried out at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This method is versatile and allows for the synthesis of a wide range of symmetrically and asymmetrically substituted triazines.

-

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful and efficient alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This technique is particularly advantageous for the substitution of the less reactive third chlorine atom.[1]

Representative Synthetic Schemes

A common synthetic strategy involves the stepwise reaction of cyanuric chloride with different amines, alcohols, or thiols. The choice of solvent and base is crucial for achieving high yields and purity. Dioxane, acetone, and tetrahydrofuran (THF) are commonly used solvents, while bases such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) are employed to scavenge the hydrochloric acid byproduct.

A general workflow for the synthesis of a trisubstituted 1,3,5-triazine is depicted below:

Characterization of Cyanuric Acid Analogs

The structural elucidation and purity assessment of newly synthesized cyanuric acid analogs are performed using a combination of spectroscopic and analytical techniques.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, C-N, N-H, and other functional groups confirm the successful incorporation of substituents onto the triazine ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized analogs and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

-

Melting Point (m.p.) Analysis: The melting point is a crucial physical property that indicates the purity of a crystalline compound. A sharp melting point range is indicative of a pure substance.

A typical workflow for the characterization of a synthesized cyanuric acid analog is outlined below:

Quantitative Data Summary

The following tables summarize the reaction conditions and physicochemical properties of representative substituted 1,3,5-triazine derivatives synthesized from cyanuric chloride.

Table 1: Synthesis of Monosubstituted 1,3,5-Triazine Derivatives

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) | Reference |

| 1 | Aniline | Acetone | NaHCO₃ | 0-5 | 4 | 85 | 188-190 | [2] |

| 2 | Morpholine | Dioxane/H₂O | Na₂CO₃ | 0-5 | 3 | 92 | 155-157 | [2] |

| 3 | 4-Aminobenzoic acid | Dioxane/H₂O | Na₂CO₃ | 0-5 | 4 | 88 | >300 | [2] |

Table 2: Synthesis of Disubstituted 1,3,5-Triazine Derivatives

| Entry | Starting Material (Monosubstituted) | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) | Reference |

| 1 | 2-Anilino-4,6-dichloro-1,3,5-triazine | Morpholine | Acetone | NaHCO₃ | RT | 6 | 78 | 178-180 | [2] |

| 2 | 2-Morpholino-4,6-dichloro-1,3,5-triazine | Aniline | Dioxane/H₂O | Na₂CO₃ | RT | 5 | 82 | 177-179 | |

| 3 | 2-(4-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | Piperidine | Dioxane/H₂O | Na₂CO₃ | RT | 6 | 85 | 290-292 |

Table 3: Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

| Entry | Starting Material (Disubstituted) | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) | Reference |

| 1 | 2-Anilino-4-morpholino-6-chloro-1,3,5-triazine | Piperidine | Toluene | - | Reflux | 8 | 75 | 165-167 | |

| 2 | 2,4-Dimorpholino-6-chloro-1,3,5-triazine | Aniline | Xylene | - | Reflux | 10 | 72 | 218-220 | |

| 3 | 2-(4-Carboxyanilino)-4-piperidino-6-chloro-1,3,5-triazine | Morpholine | Dioxane | Na₂CO₃ | Reflux | 12 | 80 | 278-280 |

Experimental Protocols

General Procedure for Conventional Synthesis of a Trisubstituted 1,3,5-Triazine

-

First Substitution: To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, dioxane) at 0-5 °C, a solution of the first nucleophile (1.0 eq) and a base (e.g., NaHCO₃, Na₂CO₃, 1.1 eq) in the same solvent or water is added dropwise over a period of 1-2 hours. The reaction mixture is stirred at this temperature for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield the monosubstituted product.

-

Second Substitution: The monosubstituted triazine (1.0 eq) is dissolved in a suitable solvent, and the second nucleophile (1.0 eq) along with a base (1.1 eq) is added. The reaction mixture is stirred at room temperature for 4-8 hours. The workup procedure is similar to the first step to afford the disubstituted product.

-

Third Substitution: The disubstituted triazine (1.0 eq) and the third nucleophile (1.1 eq) are dissolved in a high-boiling point solvent (e.g., toluene, xylene). The reaction mixture is refluxed for 8-16 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final trisubstituted triazine analog.

General Procedure for Microwave-Assisted Synthesis

-

A mixture of the substituted triazine (1.0 eq), the nucleophile (1.2-1.5 eq), and a base (e.g., DIPEA, K₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF, THF) is placed in a microwave-safe reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes).

-

After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. Purification is performed by recrystallization or column chromatography.

Characterization Protocols

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: FT-IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

-

Melting Point: Melting points are determined in open capillary tubes and are uncorrected.

Biological Activity and Signaling Pathways

Several novel cyanuric acid analogs have demonstrated significant biological activity, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Some 1,3,5-triazine derivatives have been shown to be potent inhibitors of EGFR.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain cyanuric acid derivatives have been identified as inhibitors of this pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of novel cyanuric acid analogs, primarily focusing on 1,3,5-triazine derivatives. The versatility of cyanuric chloride as a precursor allows for the creation of a vast library of compounds with diverse functionalities. Both conventional and microwave-assisted synthetic methods offer effective routes to these molecules. Comprehensive characterization using modern analytical techniques is essential for structural confirmation and purity assessment. The demonstrated biological activities of these analogs, particularly as inhibitors of key cancer-related signaling pathways, highlight their potential in drug discovery and development. Further research in this area is warranted to explore the full therapeutic potential of this promising class of compounds.

References

Quantum Insights into Cyanuric Acid: A Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of cyanuric acid, a molecule of significant interest in various scientific domains, including drug development and materials science. Through rigorous quantum chemical calculations, this document elucidates key electronic descriptors, offering valuable insights for researchers and scientists. All quantitative data is presented in structured tables for straightforward comparison, and detailed computational methodologies are provided.

Electronic Properties of Cyanuric Acid Tautomers

Cyanuric acid can exist in several tautomeric forms. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities and electronic characteristics of these tautomers. The most stable tautomer is the keto form (CA1).[1] The electronic properties of this and other tautomers are crucial for understanding their reactivity and potential interactions in biological and chemical systems.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

The electronic properties of the eleven tautomers of cyanuric acid have been calculated using the B3LYP/6-311++G(d,p) level of theory in the gas phase. The keto tautomer (CA1) is identified as the most stable form. The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA) for the most stable tautomer (CA1) are summarized in Table 1. The ionization potential and electron affinity are approximated using Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO.[2][3][4]

Table 1: Electronic Properties of the Most Stable Tautomer of Cyanuric Acid (CA1) in the Gas Phase

| Property | Value (eV) |

| HOMO Energy (EHOMO) | -8.35 |

| LUMO Energy (ELUMO) | -1.21 |

| HOMO-LUMO Gap (ΔE) | 7.14 |

| Ionization Potential (IP) | 8.35 |

| Electron Affinity (EA) | 1.21 |

Data extracted and calculated from the study by Babu and Jayaprakash, which utilized the B3LYP/6-311++G(d,p) level of theory.[1]

Computational Methodology

The results presented in this guide are based on a standard and well-established computational chemistry protocol.

Software

All calculations were performed using the Gaussian 09 software package, a widely used program for electronic structure calculations.

Theoretical Framework

Density Functional Theory (DFT) was employed for all calculations. Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was used. This functional is known for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

Basis Set

The 6-311++G(d,p) basis set was utilized. This is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and non-covalent interactions, as well as polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules.

Geometry Optimization and Frequency Calculations

The molecular geometries of all cyanuric acid tautomers were fully optimized without any symmetry constraints. To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms that the geometries are minima.

Workflow for Quantum Chemical Analysis

The process of determining the electronic properties of a molecule like cyanuric acid through quantum chemical calculations follows a systematic workflow. This workflow ensures accuracy and reproducibility of the results. The following diagram illustrates the key steps involved in this process.

Caption: A flowchart illustrating the key stages of a typical quantum chemical analysis workflow.

This comprehensive guide provides a solid foundation for understanding the electronic properties of cyanuric acid from a computational perspective. The presented data and methodologies can be leveraged by researchers in drug design and materials science to inform their experimental and theoretical investigations.

References

The Pivotal Role of Cyanuric Acid in the Dawn of Life: A Technical Guide

An in-depth exploration of cyanuric acid's synthesis, stability, and catalytic potential in prebiotic chemical networks, offering insights for researchers in prebiotic chemistry, drug development, and materials science.

Introduction: In the quest to unravel the origins of life, scientists have long sought to identify key molecules that could have facilitated the transition from a simple chemical milieu to the complex, self-replicating systems that define biology. Among the pantheon of prebiotic contenders, cyanuric acid, a stable and versatile triazine, has emerged as a molecule of significant interest. Its plausible formation on the early Earth, remarkable stability, and capacity for self-organization and templating crucial biological precursors position it as a potential cornerstone in the edifice of prebiotic chemistry. This technical guide provides a comprehensive overview of the current understanding of cyanuric acid's role in the primordial world, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate chemical pathways it may have influenced.

Prebiotic Synthesis of Cyanuric Acid: From Simple Precursors to a Stable Triazine

The presence of cyanuric acid on the prebiotic Earth is supported by multiple plausible synthesis routes from simple, abundant starting materials. Laboratory simulations and theoretical studies have demonstrated its formation under conditions mimicking the early Earth, as well as its confirmed presence in extraterrestrial materials.

Thermal Decomposition of Urea

One of the most robust and well-studied pathways to cyanuric acid is the thermal decomposition of urea. Heating urea in various solvents or in a solid state leads to its trimerization, yielding cyanuric acid with notable efficiency.

Experimental Protocol: Liquid-Phase Synthesis of Cyanuric Acid from Urea [1][2]

A common laboratory procedure for the synthesis of cyanuric acid from urea in a liquid phase is as follows:

-

Reactants: 20 g of urea is mixed with 40 mL of a solvent (e.g., kerosene, diesel, or sulfolane) in a round-bottom flask. A catalyst, such as ammonium sulfate, can be added, though its effect on yield in solution is minimal.[1]

-

Reaction Conditions: The mixture is stirred and heated to 150 °C under a vacuum (10 mm Hg). The temperature is then raised to between 160-220 °C.[1]

-

Monitoring: The reaction is monitored by testing for the emission of ammonia (NH₃) using pH test paper. The reaction is considered complete when ammonia is no longer evolved.[1]

-

Product Isolation: The reaction mixture is cooled to 80 °C, and 15 mL of water is added. The mixture is stirred for one hour to precipitate the cyanuric acid.

-

Purification: The precipitated cyanuric acid is then collected by filtration, washed, and dried.

Quantitative Data on Cyanuric Acid Synthesis from Urea:

The yield of cyanuric acid from urea is influenced by factors such as temperature, solvent, and the presence of catalysts. The following tables summarize key quantitative data from various experimental setups.

| Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| Kerosene | 180 | 88.7 | |

| Diesel | 180 | 80.5 | |

| Sulfolane | 180 | 54.8 | |

| Sulfolane:Cyclohexanol (3:1) | 180 | 64.6 | |

| o-nitrotoluene | Not specified | 85 | |

| Cresylic acid | 205 | 95.1 | US2822363A |

| Tetraethylene glycol methyl ether (with NaH) | 150 | 99 | |

| Formamide | Not specified | - |

| Catalyst (in Kerosene at 190°C) | Yield (%) | Reference |

| (NH₄)₂SO₄ | 82.4 | |

| NH₄NO₃ | 80.6 | |

| Zn(NO₃)₂ | 82.0 | |

| NaCl | 76.3 | |

| CaSO₄ | 75.3 | |

| Ca(NO₃)₂ | 77.3 |

Note: Yields can vary based on specific experimental conditions and reaction times.

Trimerization of Isocyanic Acid

Isocyanic acid (HNCO), another plausible prebiotic molecule, can readily trimerize to form cyanuric acid. This reaction is thought to have been a significant source of cyanuric acid on the early Earth.

Experimental Protocol: Synthesis of Cyanuric Acid from Isocyanic Acid

While detailed prebiotic simulation protocols are less common in the literature, the general principle involves the generation of isocyanic acid and its subsequent cyclization. A process for preparing isocyanic acid from cyanuric acid, which can be reversed, involves:

-

Catalyst and Reactor: A fluidized-bed reactor is charged with an aluminum catalyst (e.g., aluminum oxide).

-

Reactant Introduction: Solid or gaseous cyanuric acid is introduced into the fluidized bed, which is heated to 300-600 °C.

-

Reaction: The cyanuric acid decomposes to isocyanic acid.

-

Isolation: The resulting isocyanic acid gas is drawn off and can be condensed or used for further reactions. The reverse of this process, the trimerization of isocyanic acid, can be facilitated in solution.

High yields of cyanuric acid from isocyanic acid trimerization have been reported, often exceeding 90%.

Formation from Hydrogen Cyanide (HCN) Polymers

Hydrogen cyanide is considered a cornerstone of prebiotic chemistry, capable of polymerizing into a wide range of organic molecules. While direct, high-yield synthesis of cyanuric acid from HCN polymers is not extensively detailed, the hydrolysis of these complex polymers is a known source of various nitrogen-containing heterocycles, and it is plausible that cyanuric acid or its precursors could be among the products.

Extraterrestrial Delivery

The discovery of cyanuric acid in carbonaceous chondrites, such as the Murchison meteorite, provides compelling evidence for its availability on the early Earth through extraterrestrial delivery.

Quantitative Analysis of Cyanuric Acid in the Murchison Meteorite:

| Compound | Concentration (ppm) | Reference |

| Cyanuric Acid | 20 - 30 | |

| Melamine | 20 | |

| Adenine | 15 | |

| Guanine | 5 | |

| Urea | 25 | |

| Guanylurea | 30 - 45 |

Stability and Accumulation: A Resilient Prebiotic Molecule

For any molecule to play a significant role in the origin of life, it must have been sufficiently stable to accumulate in the prebiotic environment. Cyanuric acid exhibits remarkable stability, particularly against UV radiation, which was much more intense on the early Earth's surface.

Quantum-chemical calculations have shown that cyanuric acid is highly photostable. It has a negligible absorption at wavelengths greater than 200 nm, and any absorbed energy is efficiently dissipated back to the ground state without leading to decomposition. This high photostability would have been crucial for its accumulation in aqueous environments on the primordial Earth.

The Role of Cyanuric Acid in Prebiotic Chemical Networks

Beyond its formation and stability, the most compelling aspect of cyanuric acid's role in prebiotic chemistry is its ability to interact with and organize other molecules, potentially catalyzing the formation of more complex structures.

Supramolecular Assembly and Concentration of Biomolecules

Cyanuric acid has a strong propensity for forming hydrogen-bonded networks, both with itself and with other complementary molecules. This self-assembly behavior could have played a critical role in concentrating and organizing key biomolecules from a dilute prebiotic soup.

One of the most well-studied examples is the co-crystallization of cyanuric acid with melamine. The two molecules form a highly stable, planar, hydrogen-bonded lattice. This interaction is so strong that it is used in modern analytical tests. In a prebiotic context, such supramolecular assemblies could have acted as scaffolds, bringing other reactive molecules into close proximity and facilitating their interaction.

Templating the Synthesis of Oligonucleotides

A groundbreaking area of research is the potential for cyanuric acid to act as a template for the non-enzymatic synthesis of nucleic acid polymers. In the context of the "RNA World" hypothesis, the formation of the first RNA molecules is a critical and challenging step. Cyanuric acid's structure, with its multiple hydrogen-bonding faces, allows it to bind to and organize nucleotide precursors, thereby facilitating their polymerization.

Experimental Workflow: Cyanuric Acid-Templated Oligonucleotide Synthesis

While a detailed, standardized protocol is still an active area of research, a general workflow can be conceptualized as follows:

-

Component Mixture: A solution is prepared containing a primer (a short oligonucleotide), activated monomers (e.g., nucleoside 5'-phosphorimidazolides), and cyanuric acid.

-

Template Binding: The cyanuric acid acts as a template, binding to the primer and the incoming monomers through hydrogen bonds, bringing them into the correct orientation for ligation.

-

Polymerization: The activated phosphate group of the monomer reacts with the hydroxyl group of the primer, forming a phosphodiester bond and extending the oligonucleotide chain.

-

Chain Elongation: This process can repeat, leading to the formation of a longer oligonucleotide that is complementary to a hypothetical template organized by the cyanuric acid.

Potential Catalytic Activity in Peptide Bond Formation

While less explored, the possibility of cyanuric acid and other triazines catalyzing the formation of peptides is an intriguing area of research. The surfaces of cyanuric acid crystals or its co-crystals with other molecules could have provided a microenvironment that facilitated the dehydration reactions necessary for peptide bond formation. The organized presentation of amino acids on these surfaces could have lowered the activation energy for their condensation. However, more experimental evidence is needed to substantiate this hypothesis.

Conclusion and Future Directions

Cyanuric acid presents a compelling case as a key player in the chemical evolution that led to the origin of life. Its plausible synthesis from simple precursors, exceptional stability, and, most importantly, its ability to self-organize and template the formation of more complex biomolecules like oligonucleotides, make it a molecule of profound interest.

Future research should focus on several key areas:

-

Expanding the quantitative data: More detailed studies on the yields of cyanuric acid from various prebiotic sources under a wider range of simulated early Earth conditions are needed.

-

Elucidating catalytic mechanisms: Further investigation into the potential catalytic activity of cyanuric acid and its derivatives in other prebiotic reactions, particularly peptide synthesis, is warranted.

-